Methyl 3-([(benzyloxy)carbonyl]amino)propanoate
Description
Properties
IUPAC Name |
methyl 3-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-16-11(14)7-8-13-12(15)17-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSYHFSVQUXZJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327463 | |
| Record name | Methyl 3-([(benzyloxy)carbonyl]amino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54755-77-0 | |
| Record name | Methyl 3-([(benzyloxy)carbonyl]amino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Carbamate (Benzyloxycarbonylation)
- Starting Material: 3-Aminopropanoic acid (β-alanine)
- Reagent: Benzyl chloroformate (Cbz-Cl)
- Reaction Conditions: Basic aqueous or organic medium, often using a base such as sodium bicarbonate or triethylamine to neutralize the hydrochloric acid generated.
- Mechanism: The nucleophilic amine attacks the electrophilic carbonyl carbon of benzyl chloroformate, forming the carbamate linkage and releasing chloride ion.
This step results in the formation of 3-[(benzyloxy)carbonyl]amino)propanoic acid, where the amino group is protected by the benzyloxycarbonyl group.
Esterification to Methyl Ester
- Starting Material: 3-[(benzyloxy)carbonyl]amino)propanoic acid
- Reagents: Methanol and an acid catalyst (typically sulfuric acid or hydrochloric acid)
- Reaction Conditions: Reflux under acidic conditions to promote esterification.
- Mechanism: The carboxylic acid reacts with methanol in the presence of acid to form the methyl ester, with water as a byproduct.
This step yields Methyl 3-([(benzyloxy)carbonyl]amino)propanoate.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Carbamate formation | Benzyl chloroformate, base (e.g., NaHCO3), aqueous or organic solvent | Maintain pH to avoid amine protonation; temperature 0–25°C to control reaction rate |
| Esterification | Methanol, sulfuric acid, reflux | Removal of water shifts equilibrium towards ester formation; reaction time varies (several hours) |
Purification Techniques
- Extraction: Post-reaction mixtures are typically extracted with organic solvents such as ethyl acetate.
- Washing: Aqueous washes to remove inorganic salts and residual acid/base.
- Drying: Organic layers are dried over anhydrous sodium sulfate or magnesium sulfate.
- Chromatography: Flash column chromatography is often used to purify the final compound to high purity.
- Crystallization: In some cases, crystallization from suitable solvents can be employed for purification.
Alternative Synthetic Routes and Considerations
- Some synthetic protocols may reverse the order, first esterifying 3-aminopropanoic acid to methyl 3-aminopropanoate, followed by benzyloxycarbonylation. However, protecting the amine first is generally preferred to avoid side reactions during esterification.
- Industrial scale synthesis may utilize continuous flow reactors to optimize yield and purity.
- Protecting groups other than benzyloxycarbonyl (e.g., tert-butoxycarbonyl) can be used for related compounds, but the benzyloxycarbonyl group is favored for its ease of removal and stability.
Research Findings and Applications Relevant to Preparation
- The benzyloxycarbonyl group serves as a protective group that prevents unwanted side reactions at the amino functionality during subsequent synthetic steps.
- The methyl ester group balances reactivity and stability, facilitating further chemical transformations.
- Studies indicate that the carbamate formation step is sensitive to pH and temperature, requiring controlled conditions to maximize yield and minimize byproducts.
- Purification by flash chromatography is effective in isolating the pure this compound, as impurities often include unreacted starting materials and side products from over- or under-reaction.
Summary Table of Preparation Steps
| Step Number | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield & Notes |
|---|---|---|---|---|---|
| 1 | Carbamate formation | 3-Aminopropanoic acid | Benzyl chloroformate, base, 0–25°C | 3-[(Benzyloxy)carbonyl]amino)propanoic acid | High yield under controlled pH |
| 2 | Esterification | 3-[(Benzyloxy)carbonyl]amino)propanoic acid | Methanol, sulfuric acid, reflux | This compound | High yield with water removal |
| Purification | Extraction, Chromatography | Reaction mixture | Organic solvents, flash chromatography | Pure target compound | Essential for removal of impurities |
Scientific Research Applications
Methyl 3-([(benzyloxy)carbonyl]amino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural similarity to natural substrates.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in vivo.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-([(benzyloxy)carbonyl]amino)propanoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, undergoing hydrolysis to release active compounds. The benzyloxycarbonyl group can protect the amino group during chemical reactions, preventing unwanted side reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound’s analogs differ in ester groups, substituents, and protecting groups, which influence their reactivity, solubility, and applications.
Table 1: Key Structural Analogs and Properties
Spectroscopic and Crystallographic Data
- 13C NMR :
- X-ray Data: The bromo-fluoro derivative (CCDC 2108000) crystallizes in a monoclinic system (P2₁ space group) with a density of 1.435 g/cm³, highlighting steric effects of bulky substituents .
Biological Activity
Methyl 3-([(benzyloxy)carbonyl]amino)propanoate, often abbreviated as MBzAP, is a compound with significant implications in synthetic and biological chemistry. While it does not exhibit direct biological activity on its own, it serves as a crucial building block in the synthesis of various peptides and biologically active molecules. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 237.25 g/mol. The presence of the benzyloxycarbonyl group (Z-group) enhances its stability and reactivity, making it an effective intermediate in peptide synthesis.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 237.25 g/mol |
| Functional Groups | Benzyloxycarbonyl (Z-group), Amino, Ester |
Synthesis
The synthesis of MBzAP typically involves several steps, often incorporating reactions such as carbamate formation and esterification. A notable synthesis pathway includes the use of benzyl chloroformate to introduce the benzyloxycarbonyl group.
Synthesis Steps
- Formation of Carbamate : Reacting an amine with benzyl chloroformate to create a benzyloxycarbonyl derivative.
- Esterification : Reacting the resulting compound with methyl propanoate to form MBzAP.
- Purification : Utilizing techniques like flash column chromatography to isolate the desired product.
Biological Activity
While MBzAP itself does not have a known biological mechanism of action, it plays an essential role in synthesizing peptides that exhibit various biological activities. The peptides derived from MBzAP can interact with biological targets, potentially modulating enzyme activities or receptor functions.
Applications in Peptide Synthesis
- Cytotoxic Compounds : MBzAP is used in synthesizing fragments of cytotoxic cyclodepsipeptides like onchidin, which have shown promise in cancer research due to their ability to induce apoptosis in malignant cells.
- Enzyme Mechanisms : It serves as a substrate or inhibitor in studies examining enzyme mechanisms and protein interactions.
Case Studies
- Synthesis of Onchidin Fragments : Research demonstrated that MBzAP is integral in synthesizing (S)-methyl 3-(((benzyloxy)carbonyl)amino)-7-hydroxyheptanoate, a fragment of onchidin, which exhibits significant cytotoxic properties against cancer cells.
- Fluorescent α-Amino Acids : A study explored the Heck–Matsuda coupling reaction involving MBzAP derivatives, leading to the development of fluorescent α-amino acids useful in biological imaging .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-([(benzyloxy)carbonyl]amino)propanoate, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves sequential protection of the amino group using benzyloxycarbonyl (Cbz) chloride, followed by esterification of the carboxylic acid with methanol. Key steps include:
- Amino Protection : Reaction of 3-aminopropanoic acid with CbzCl under alkaline conditions (e.g., NaHCO₃) to form the Cbz-protected intermediate.
- Esterification : Treatment with methanol in the presence of acid catalysts (e.g., H₂SO₄) to yield the methyl ester.
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization to achieve >95% purity .
- Critical Considerations : Monitor reaction progress via TLC or HPLC to minimize side products like over-alkylation or hydrolysis.
Q. How is the molecular structure of this compound characterized?
- Methodological Answer :
- X-ray Diffraction (XRD) : Determines crystal packing and bond angles (e.g., Cbz group orientation and ester conformation). For analogous compounds, XRD data at 140 K revealed a monoclinic crystal system (space group P2₁) with unit cell parameters a = 5.418 Å, b = 8.126 Å, c = 26.305 Å .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry. For example, the Cbz group’s aromatic protons resonate at δ 7.2–7.4 ppm, while the ester methyl group appears at δ 3.6–3.8 ppm .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates the molecular ion peak ([M+H]⁺) at m/z 280.1184 (calculated for C₁₂H₁₅NO₄⁺) .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-configured starting materials (e.g., D-serine derivatives) to induce stereochemistry. For example, benzyl ((benzyloxy)carbonyl)-D-serinate was employed to synthesize (S)-enantiomers with 86% yield .
- Asymmetric Catalysis : Catalysts like BINOL-phosphoric acid can control stereoselectivity during Cbz protection or esterification.
- Analytical Validation : Enantiomeric excess (ee) is quantified via chiral SFC (Supercritical Fluid Chromatography) using columns like CHIRALPAK IC-3 .
Q. How do structural modifications (e.g., halogenation or aryl substitution) affect biological activity?
- Methodological Answer :
- Halogenation : Introducing bromine or fluorine at the phenyl ring (e.g., 4-bromobenzyl or 4-fluorophenyl substituents) enhances lipophilicity and binding affinity to hydrophobic enzyme pockets. For example, brominated analogs showed improved inhibition of serine proteases in vitro .
- Aryl Substitution : Electron-withdrawing groups (e.g., nitro) on the phenyl ring increase electrophilicity, facilitating nucleophilic interactions with biological targets like kinases .
- Activity Assays : Use fluorescence polarization or SPR (Surface Plasmon Resonance) to measure binding constants (Kd) .
Q. How can researchers resolve contradictions in reported solubility or stability data?
- Methodological Answer :
- Solubility Profiling : Conduct parallel experiments in polar (DMSO, methanol) and non-polar solvents (hexane) under controlled temperatures (25°C vs. 40°C). For example, solubility in DMSO ranges from 15–25 mg/mL depending on crystallinity .
- Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring identify hydrolysis products. Stabilizers like antioxidants (BHT) or inert atmospheres (N₂) improve shelf life .
Q. What computational methods predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate binding to proteins (e.g., trypsin-like proteases). The Cbz group’s benzyl ring shows π-π stacking with Phe residues, while the ester moiety forms hydrogen bonds with catalytic serines .
- MD Simulations : GROMACS or AMBER models assess conformational stability over 100-ns trajectories, revealing flexibility in the propanoate backbone .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
